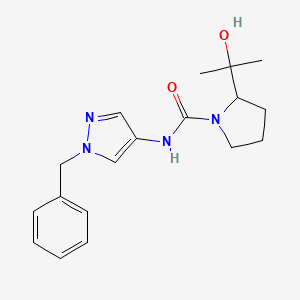
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile, also known as HC-030031, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have an effect on pain perception and has been studied for its potential use in the treatment of various pain-related conditions.
作用機序
The exact mechanism of action of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile is not fully understood. However, it is believed to work by blocking the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a protein that is involved in the detection of pain and other sensory stimuli. By blocking this ion channel, 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile is believed to reduce pain perception.
Biochemical and Physiological Effects:
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has been found to have several biochemical and physiological effects. It has been shown to reduce the sensitivity of TRPA1 ion channels to various stimuli such as cold, heat, and mechanical pressure. 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has also been found to reduce the release of inflammatory mediators such as cytokines and chemokines.
実験室実験の利点と制限
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has several advantages for lab experiments. It is a highly specific TRPA1 antagonist, which means that it can be used to study the role of TRPA1 in pain perception and other physiological processes. However, 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in lab experiments. Additionally, its effects on other ion channels and receptors are not fully understood.
将来の方向性
There are several future directions for the study of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile. One area of research is the potential use of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile in the treatment of various pain-related conditions. Another area of research is the study of the role of TRPA1 in other physiological processes such as inflammation and oxidative stress. Additionally, the development of more potent and selective TRPA1 antagonists is an area of ongoing research.
合成法
The synthesis of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile involves several steps. The first step involves the reaction of 2-cyclohexen-1-one with sodium hydride to form 2-cyclohexen-1-ol. This is followed by the reaction of the resulting compound with thionyl chloride to form 2-chlorocyclohexanone. The next step involves the reaction of 2-chlorocyclohexanone with sodium sulfide to form 2-(cyclohexylthio) cyclohexanone. Finally, the reaction of 2-(cyclohexylthio) cyclohexanone with 4-chlorobenzonitrile results in the formation of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile.
科学的研究の応用
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has been extensively studied for its potential therapeutic applications. It has been found to have an effect on pain perception and has been studied for its potential use in the treatment of various pain-related conditions such as neuropathic pain, chronic pain, and inflammatory pain. 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has also been studied for its potential use in the treatment of bladder pain syndrome and irritable bowel syndrome.
特性
IUPAC Name |
3-(2-hydroxycyclohexyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h3-5,8,12-13,15H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDBGTWRUKYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6637458.png)
![3-[(3-Methyltriazol-4-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6637469.png)
![1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B6637478.png)
![[1-[(2,6-Difluorophenyl)methyl]-6-methylpiperidin-3-yl]methanol](/img/structure/B6637492.png)
![6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6637499.png)
![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637504.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
![2-Hydroxy-1-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637506.png)